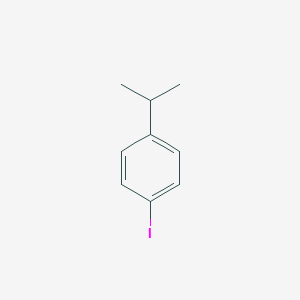

1-Iodo-4-isopropylbenzene

Beschreibung

The exact mass of the compound 1-Iodo-4-isopropylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Iodo-4-isopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-4-isopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-iodo-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJOSEVTIKYWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169633 | |

| Record name | p-Iodocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17356-09-1 | |

| Record name | 1-Iodo-4-isopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17356-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Iodocumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017356091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Iodocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-iodocumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Spectroscopic Properties of 1-Iodo-4-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties and spectral data of 1-iodo-4-isopropylbenzene (also known as 4-iodocumene). The information is presented in a structured format to facilitate easy access and comparison for research and development applications.

Physical Properties

1-Iodo-4-isopropylbenzene is a halogenated aromatic hydrocarbon. Below is a summary of its key physical properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁I | [1][2] |

| Molecular Weight | 246.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Density | 1.525 g/cm³ | [2] |

| Boiling Point | 234-240 °C | - |

| Refractive Index | 1.58 | - |

| CAS Number | 17356-09-1 | [1][2] |

| PubChem CID | 87073 | [3] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections provide the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-iodo-4-isopropylbenzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.55 | Doublet | 2H | Ar-H (ortho to I) |

| ~6.95 | Doublet | 2H | Ar-H (meta to I) |

| ~2.88 | Septet | 1H | -CH(CH₃)₂ |

| ~1.20 | Doublet | 6H | -CH(CH₃)₂ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~148.5 | Ar-C (ipso to isopropyl) |

| ~137.5 | Ar-C (ortho to I) |

| ~128.8 | Ar-C (meta to I) |

| ~91.5 | Ar-C (ipso to I) |

| ~34.0 | -CH(CH₃)₂ |

| ~23.8 | -CH(CH₃)₂ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960 | Strong | Aliphatic C-H stretch (asymmetric) |

| ~2870 | Strong | Aliphatic C-H stretch (symmetric) |

| ~1590 | Medium | Aromatic C=C stretch |

| ~1480 | Medium | Aromatic C=C stretch |

| ~1380 | Medium | C-H bend (isopropyl) |

| ~1010 | Strong | C-I stretch |

| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 246 | High | [M]⁺ (Molecular ion) |

| 231 | High | [M-CH₃]⁺ |

| 119 | Medium | [M-I]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of 1-iodo-4-isopropylbenzene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field instrument.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 s

-

Spectral Width: 240 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of 1-iodo-4-isopropylbenzene between two KBr or NaCl plates to form a thin film.

ATR-FT-IR Acquisition:

-

Alternatively, place a drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty sample holder or ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of 1-iodo-4-isopropylbenzene (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40 - 400

-

Inlet System: Direct infusion or Gas Chromatography (GC) inlet.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of 1-iodo-4-isopropylbenzene.

References

An In-depth Technical Guide to 1-Iodo-4-isopropylbenzene: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-4-isopropylbenzene, also known as 4-iodocumene or p-iodoisopropylbenzene, is a key organoiodine compound that serves as a versatile building block in organic synthesis.[1][2][3] Its structure, featuring an iodine atom para to an isopropyl group on a benzene ring, makes it an excellent substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of biaryl and substituted aromatic compounds, which are prevalent structural motifs in many active pharmaceutical ingredients (APIs) and advanced materials.[4][5][6] The reactivity of the carbon-iodine bond, coupled with the steric and electronic influence of the isopropyl group, provides a unique handle for the construction of complex molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, and key applications of 1-iodo-4-isopropylbenzene, with a focus on its utility for professionals in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 1-iodo-4-isopropylbenzene are summarized below, providing essential data for its handling, reaction setup, and analytical characterization.

Table 1: Chemical Identifiers and Molecular Structure

| Identifier | Value |

| CAS Number | 17356-09-1[1][2][3][7][8] |

| Molecular Formula | C₉H₁₁I[1][3][7] |

| Molecular Weight | 246.09 g/mol [1][3][7] |

| IUPAC Name | 1-iodo-4-(propan-2-yl)benzene[3] |

| Synonyms | 4-Iodocumene, p-Iodoisopropylbenzene, 4-Isopropyliodobenzene[2][3] |

| SMILES | CC(C)C1=CC=C(I)C=C1[3] |

| InChI Key | PQJOSEVTIKYWLH-UHFFFAOYSA-N[1][3] |

| Molecular Structure |

|

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to pale yellow or brown liquid | [8][9][10] |

| Density | 1.525 g/cm³ | [10] |

| Boiling Point | 234 - 240 °C | [10] |

| Refractive Index | 1.5755 - 1.5805 @ 20 °C | [9] |

| Purity | ≥90.0% (GC) | [8] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of 1-iodo-4-isopropylbenzene and its subsequent use in a Suzuki-Miyaura cross-coupling reaction are provided below. These protocols are designed to be illustrative for researchers in a laboratory setting.

Synthesis of 1-Iodo-4-isopropylbenzene via Electrophilic Iodination of Cumene

This protocol describes the direct iodination of cumene (isopropylbenzene) using iodine and periodic acid as the oxidizing agent in an acidic medium.

Materials:

-

Cumene (isopropylbenzene)

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Deionized water

-

Sodium thiosulfate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add cumene (0.1 mol), iodine (0.04 mol), and periodic acid dihydrate (0.02 mol).

-

To this mixture, add a solution of glacial acetic acid (100 mL) containing concentrated sulfuric acid (3 mL).

-

Heat the resulting purple solution to 65-70 °C with stirring.

-

Maintain this temperature and continue stirring until the purple color of the iodine disappears (approximately 1-2 hours).

-

Allow the reaction mixture to cool to room temperature and then pour it into 250 mL of deionized water.

-

Decolorize the mixture by adding a saturated aqueous solution of sodium thiosulfate dropwise until the yellow-brown color is discharged.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 1-iodo-4-isopropylbenzene.

Suzuki-Miyaura Cross-Coupling of 1-Iodo-4-isopropylbenzene with 4-Methoxyphenylboronic Acid

This protocol details the synthesis of 4-isopropyl-4'-methoxybiphenyl, a representative biaryl compound, using the synthesized 1-iodo-4-isopropylbenzene.

Materials:

-

1-Iodo-4-isopropylbenzene

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Schlenk flask, reflux condenser, magnetic stirrer, heating mantle, argon or nitrogen source, separatory funnel, rotary evaporator, silica gel for column chromatography.

Procedure:

-

To a 100 mL Schlenk flask, add 1-iodo-4-isopropylbenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Under the inert atmosphere, add potassium carbonate (2.0 mmol) followed by a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).

-

Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with deionized water (2 x 25 mL) and then with brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-isopropyl-4'-methoxybiphenyl.

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the synthesis pathway, a typical experimental workflow, and a conceptual signaling pathway relevant to the application of the synthesized compounds.

Caption: Synthesis of 1-Iodo-4-isopropylbenzene from cumene.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

- 1. 1-Iodo-4-isopropylbenzene | 17356-09-1 [sigmaaldrich.com]

- 2. 1-Iodo-4-isopropylbenzene - CAS:17356-09-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1-Iodo-4-isopropylbenzene, 97% | Fisher Scientific [fishersci.ca]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 6. nbinno.com [nbinno.com]

- 7. scbt.com [scbt.com]

- 8. 1-Iodo-4-isopropylbenzene | 17356-09-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 1-Iodo-4-isopropylbenzène, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 10. chemimpex.com [chemimpex.com]

Synthesis and purification of 1-Iodo-4-isopropylbenzene in the lab

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 1-Iodo-4-isopropylbenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis, purification, and characterization of 1-Iodo-4-isopropylbenzene (also known as p-iodocumene). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering researchers and drug development professionals the causal reasoning behind critical experimental choices. The methodologies described are designed to be self-validating, ensuring reproducibility and high purity of the final product. Key processes are visualized through mechanistic diagrams and workflows to enhance understanding and practical application in a laboratory setting.

Introduction and Strategic Importance

1-Iodo-4-isopropylbenzene (CAS No. 17356-09-1) is an important aryl iodide intermediate in organic synthesis.[1][2] Its utility stems primarily from the presence of an iodine substituent on the aromatic ring, which makes it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it is a versatile coupling partner in transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. The isopropyl group provides steric bulk and influences the electronic properties of the benzene ring, making this compound a valuable building block for constructing complex molecular architectures in pharmaceutical and materials science research.

This guide will focus on a robust and regioselective synthetic route starting from 4-isopropylaniline via a Sandmeyer-type reaction, a classic and reliable method for the synthesis of iodoarenes.[3]

Synthetic Strategy: The Sandmeyer Reaction

While direct electrophilic iodination of cumene is a possible route, it requires an oxidizing agent to generate the iodine electrophile (I⁺) and can sometimes lead to issues with regioselectivity or poly-halogenation.[4][5] In contrast, the synthesis from 4-isopropylaniline offers exceptional regiochemical control, as the position of the iodo group is predetermined by the amino group of the starting material.

The overall transformation is a two-stage process:

-

Diazotization: The primary aromatic amine (4-isopropylaniline) is converted into a diazonium salt using nitrous acid at low temperatures.[6]

-

Iodide Displacement: The diazonium group is subsequently replaced by an iodide ion from a source such as potassium iodide (KI).[7]

Causality of the Diazotization Step

The diazotization reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl or H₂SO₄).[8] The electrophile in this reaction is the nitrosonium ion (NO⁺), which forms under acidic conditions.[9]

The reaction is performed at 0–5 °C for a critical reason: the resulting aryldiazonium salt is unstable. At higher temperatures, it can readily decompose, prematurely losing N₂ gas to form highly reactive and unselective aryl cations or radicals, leading to a complex mixture of side products, including phenols.[9] Maintaining a low temperature ensures the diazonium salt intermediate is stable enough to be used in the subsequent substitution step.

The Iodide Displacement Mechanism

The substitution of the diazonium group with iodide is a unique case among Sandmeyer reactions. While the conversion to chlorides and bromides typically requires a copper(I) salt catalyst, the formation of iodoarenes proceeds efficiently without a catalyst.[3][10] The iodide ion (I⁻) is a sufficiently strong nucleophile to react with the diazonium salt directly. The reaction is believed to proceed via a radical mechanism, initiated by a single-electron transfer from the iodide ion to the diazonium ion, leading to the formation of an aryl radical, nitrogen gas, and an iodine radical.[11][12]

Diagram 1: Overall Synthetic Workflow

The following diagram outlines the complete process from starting materials to the purified product.

Caption: High-level workflow for the synthesis and purification of 1-Iodo-4-isopropylbenzene.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Isopropylaniline | 135.21 | 10.0 g | 74.0 | Starting material |

| Concentrated HCl | 37.2 (as HCl) | 25 mL | ~300 | Acid catalyst |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.4 g | 78.2 | Diazotizing agent |

| Potassium Iodide (KI) | 166.00 | 14.8 g | 89.2 | Iodide source |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | ~5 g | - | For quenching |

| Diethyl Ether | 74.12 | ~150 mL | - | Extraction solvent |

| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | As needed | - | Drying agent |

| Deionized Water | 18.02 | ~300 mL | - | Solvent |

Equipment: 250 mL three-neck round-bottom flask, 500 mL beaker, magnetic stirrer and stir bar, dropping funnel, ice bath, thermometer, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Step-by-Step Procedure

Part A: Diazotization and Iodination

-

Preparation of Amine Salt: In the 250 mL three-neck flask, combine 4-isopropylaniline (10.0 g, 74.0 mmol), deionized water (25 mL), and concentrated hydrochloric acid (25 mL). Stir until the amine fully dissolves to form the hydrochloride salt.

-

Cooling: Place the flask in a large ice-salt bath and cool the solution to 0–5 °C with vigorous stirring. Maintain this temperature throughout the next step.

-

Diazotization: Dissolve sodium nitrite (5.4 g, 78.2 mmol) in deionized water (20 mL) in a separate beaker. Transfer this solution to a dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine salt solution over 20-30 minutes. Causality Check: The addition must be slow to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would cause the diazonium salt to decompose.[9] A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue), but a large excess should be avoided.

-

Iodide Reaction: In a 500 mL beaker, dissolve potassium iodide (14.8 g, 89.2 mmol) in deionized water (50 mL). Once the diazotization is complete, slowly and carefully add the cold diazonium salt solution in portions to the potassium iodide solution with stirring.

-

Decomposition: A dark oil and vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the mixture to stand at room temperature for 30 minutes, then warm it gently on a water bath (to ~50-60 °C) for another 30 minutes to ensure complete decomposition of the diazonium salt intermediate.

Part B: Work-up and Purification

-

Quenching: Cool the reaction mixture to room temperature. A dark, oily layer should be present. To remove any unreacted iodine (which imparts a dark brown/purple color), add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of the aqueous layer disappears.

-

Extraction: Transfer the entire mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with deionized water (50 mL) and then brine (50 mL) to remove any remaining inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator. This will yield the crude 1-Iodo-4-isopropylbenzene as a yellow to brown oil.

-

Vacuum Distillation: Purify the crude oil by vacuum distillation. Collect the fraction boiling at the appropriate temperature for the applied pressure. The literature boiling point is 236-238 °C at atmospheric pressure.[13]

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 17356-09-1 | [14] |

| Molecular Formula | C₉H₁₁I | [15][16] |

| Molecular Weight | 246.09 g/mol | [15] |

| Appearance | Colorless to pale yellow/brown liquid | [17] |

| Boiling Point | 236-238 °C (at 760 mmHg) | [13] |

| Density | ~1.525 g/cm³ | [13] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is a definitive tool for structural confirmation. The expected signals for 1-Iodo-4-isopropylbenzene are:

-

A doublet at ~1.2 ppm (6H), corresponding to the two equivalent methyl groups of the isopropyl substituent.

-

A septet at ~2.9 ppm (1H), corresponding to the methine proton of the isopropyl group.

-

A pair of doublets (an AA'BB' system) in the aromatic region (~7.0-7.6 ppm, 4H), characteristic of a 1,4-disubstituted benzene ring.

-

-

GC-MS Analysis: Gas Chromatography-Mass Spectrometry is used to assess purity and confirm the molecular weight.[18] A pure sample should show a single major peak in the gas chromatogram. The mass spectrum should exhibit a clear molecular ion (M⁺) peak at m/z = 246, corresponding to the molecular weight of the product.

Diagram 2: Mechanism of the Sandmeyer-type Reaction for Iodination

Caption: Simplified mechanism for the formation of 1-Iodo-4-isopropylbenzene via diazotization and iodide displacement.

Safety and Handling

-

1-Iodo-4-isopropylbenzene: Causes skin irritation and serious eye irritation.[13] Avoid contact with skin, eyes, and clothing.

-

4-Isopropylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Handle with extreme care.

-

Cumene (Isopropylbenzene): Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes respiratory irritation.[19]

-

Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Sodium Nitrite: Oxidizing solid. Toxic if swallowed.

-

Potassium Iodide: May cause skin and eye irritation.

Handling Precautions: All manipulations should be performed within a certified chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[13] Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87073, p-Iodocumene. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

CPAChem. (2023, May 23). Safety data sheet: Isopropylbenzene. Retrieved from [Link]

-

ChemSrc. (2025, May 20). 1-iodo-4-propylbenzene. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]

- Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Prog.

-

Khan Academy. (n.d.). Sandmeyer reaction (video). Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

-

Quora. (2018, August 7). Can I prepare for iodobenzene by Sandmeyer reaction?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules.

-

Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

- No Added Chemicals. (2013, January 28). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy.

- Publisso. (2018). Aromatic Compounds in Blood – Determination using Headspace Gas Chromatography with Mass Spectrometric Detection.

- National Institutes of Health. (n.d.).

-

Wikipedia. (n.d.). Cumene process. Retrieved from [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034029).

- PeerJ. (2021, November 23). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ Analytical Chemistry, DOI 10.7717/peerj-achem.12.

- National Toxicology Program. (n.d.). Nomination Background: Cumene (CASRN: 98-82-8).

- BenchChem. (n.d.). Application Notes: Characterization of Alkenes using 1H NMR Spectroscopy.

- YouTube. (2024, January 22).

-

PrepChem.com. (n.d.). Preparation of 1-iodo-4-nitrobenzene. Retrieved from [Link]

- BenchChem. (n.d.). Application Note: Analysis of 4-isopropyl-N-(4-methylbenzyl)

- MDPI. (2021, November 19). GC/MS Analysis of Essential Oil and Enzyme Inhibitory Activities of Syzygium cumini. Molecules.

Sources

- 1. 1-IODO-4-ISOPROPYLBENZENE | 17356-09-1 [chemicalbook.com]

- 2. 17356-09-1 Cas No. | 1-Iodo-4-isopropylbenzene | Apollo [store.apolloscientific.co.uk]

- 3. quora.com [quora.com]

- 4. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. Khan Academy [khanacademy.org]

- 8. Diazotisation [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. fishersci.com [fishersci.com]

- 14. 1-Iodo-4-isopropylbenzene | 17356-09-1 [sigmaaldrich.com]

- 15. p-Iodocumene | C9H11I | CID 87073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Page loading... [wap.guidechem.com]

- 17. 1-Iodo-4-isopropylbenzene, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 18. series.publisso.de [series.publisso.de]

- 19. cpachem.com [cpachem.com]

An In-depth Technical Guide to the Health and Safety Considerations for Handling 1-Iodo-4-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 1-Iodo-4-isopropylbenzene (CAS No. 17356-09-1), a key intermediate in various organic synthesis applications, including the development of pharmaceuticals, agrochemicals, and dyes.[1] Adherence to the safety protocols outlined in this document is crucial to mitigate potential risks and ensure a safe laboratory environment.

Hazard Identification and Classification

1-Iodo-4-isopropylbenzene is classified as a hazardous chemical.[2] The primary hazards associated with this compound are skin and eye irritation.[2][3]

GHS Classification:

Hazard Statements:

Pictogram:

-

GHS07: Irritant

Physical and Chemical Properties

A summary of the known physical and chemical properties of 1-Iodo-4-isopropylbenzene is provided in the table below. There is some variation in reported values across different suppliers.

| Property | Value | Source |

| Molecular Formula | C9H11I | [1][3][4] |

| Molecular Weight | 246.09 g/mol | [1][3][4] |

| Appearance | Pale yellow or Brown liquid | [1] |

| Boiling Point | 227.6 °C at 760 mmHg | [5] |

| 236 - 238 °C | [2] | |

| 234 - 240 °C | [1] | |

| Density | 1.525 g/cm³ | [1][2][5] |

| Flash Point | 98.1 °C | [5] |

| Vapor Pressure | 0.116 mmHg at 25 °C | [5] |

| Refractive Index | 1.58 | [1] |

| Solubility | No information available | [2][5] |

Toxicological Information

The toxicological properties of 1-Iodo-4-isopropylbenzene have not been fully investigated.[2] There is no available data for acute oral, dermal, or inhalation toxicity, nor for carcinogenicity, mutagenicity, or reproductive toxicity.[5] Therefore, it is crucial to handle this chemical with a high degree of caution and to minimize exposure.

Safe Handling and Storage

4.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

4.2. Personal Protective Equipment (PPE):

| PPE | Specifications | Source |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133. | [2][5] |

| Skin Protection | Wear impervious clothing and handle with gloves. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. Inspect gloves prior to use and use proper glove removal technique. | [5] |

| Respiratory Protection | Not required under normal use conditions. If vapors or mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [2] |

4.3. General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][5]

-

Do not eat, drink, or smoke when using this product.

4.4. Storage:

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly closed.[5]

-

Protect from moisture and direct sunlight.[2]

-

Some sources recommend storage at 0 - 8 °C in a dark place under an inert atmosphere.[1]

Experimental Protocols

5.1. General Workflow for Handling 1-Iodo-4-isopropylbenzene:

Caption: General workflow for handling 1-Iodo-4-isopropylbenzene.

5.2. Spill Response Protocol:

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate personnel from the immediate area.[5]

-

Ventilate: Ensure adequate ventilation.[5]

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]

-

Absorb: Use personal protective equipment.[5] Pick up and arrange disposal. Sweep up and shovel.[5] Absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

-

Collect: Keep in suitable, closed containers for disposal.[5]

-

Decontaminate: Clean the spill area thoroughly.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention. | [2] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. | [2] |

| Inhalation | Move to fresh air. If symptoms persist, call a physician. | [2] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. If symptoms persist, call a physician. | [2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: No information available.

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen iodide may be formed.[2]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[2]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[5]

Risk Assessment and Control Workflow

Caption: Risk assessment and control workflow for 1-Iodo-4-isopropylbenzene.

This technical guide is intended to provide comprehensive health and safety information. However, it is the responsibility of the user to conduct a thorough risk assessment for their specific application and to implement appropriate control measures. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

Spectroscopic analysis of 1-Iodo-4-isopropylbenzene (NMR, IR, MS)

Prepared for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 1-Iodo-4-isopropylbenzene (also known as p-iodocumene) using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details the structural elucidation of the compound through the interpretation of its spectral data and outlines the experimental protocols for these analytical techniques.

Introduction

1-Iodo-4-isopropylbenzene is an aromatic compound with the chemical formula C₉H₁₁I.[1] It serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and utilization in complex synthetic pathways. This guide presents a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Spectroscopic Data

The spectroscopic data for 1-Iodo-4-isopropylbenzene are summarized in the following tables. These values are critical for confirming the molecular structure and identifying key functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data for 1-Iodo-4-isopropylbenzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.55 | Doublet | 2H | Ar-H (ortho to I) |

| ~6.95 | Doublet | 2H | Ar-H (ortho to isopropyl) |

| ~2.85 | Septet | 1H | -CH(CH₃)₂ |

| ~1.20 | Doublet | 6H | -CH(CH ₃)₂ |

Solvent: CDCl₃. Instrument Frequency: 300-400 MHz. Chemical shifts are referenced to TMS (δ = 0 ppm).

Table 2: ¹³C NMR Spectral Data for 1-Iodo-4-isopropylbenzene

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | Ar-C (ipso, attached to isopropyl) |

| ~137.5 | Ar-CH (ortho to I) |

| ~128.8 | Ar-CH (ortho to isopropyl) |

| ~91.5 | Ar-C (ipso, attached to I) |

| ~33.8 | -C H(CH₃)₂ |

| ~23.8 | -CH(C H₃)₂ |

Solvent: CDCl₃. Instrument Frequency: 75-100 MHz. Chemical shifts are referenced to the solvent peak (CDCl₃ at δ = 77.2 ppm).

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 1-Iodo-4-isopropylbenzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3020 | Medium | Aromatic C-H stretch |

| ~2960-2870 | Strong | Aliphatic C-H stretch (isopropyl) |

| ~1590, 1485 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1385, 1365 | Medium | C-H bend (isopropyl, gem-dimethyl) |

| ~1015 | Strong | Para-disubstituted benzene C-H in-plane bend |

| ~820 | Strong | Para-disubstituted benzene C-H out-of-plane bend |

| ~530 | Medium | C-I stretch |

Sample preparation: Neat liquid or KBr pellet.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Major Mass Fragments for 1-Iodo-4-isopropylbenzene

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 246 | High | [M]⁺ (Molecular Ion) |

| 231 | High | [M - CH₃]⁺ |

| 119 | Moderate | [M - I]⁺ |

| 104 | Low | [C₈H₈]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

| 43 | High | [CH(CH₃)₂]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

3.1. NMR Spectroscopy

-

Sample Preparation: A solution of 1-Iodo-4-isopropylbenzene (5-10 mg) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2] The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz NMR spectrometer.[3]

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the range of 0-10 ppm.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-200 ppm) is used.

3.2. IR Spectroscopy

-

Sample Preparation: A thin film of neat 1-Iodo-4-isopropylbenzene is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum.

3.3. Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. A direct insertion probe can also be used.

-

Ionization: Electron Ionization (EI) is employed, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Data Interpretation and Structural Elucidation

The collective spectroscopic data provides unambiguous evidence for the structure of 1-Iodo-4-isopropylbenzene.

-

From ¹H NMR: The presence of two doublets in the aromatic region, each integrating to 2H, is characteristic of a 1,4-disubstituted benzene ring. The septet and the doublet integrating to 1H and 6H, respectively, confirm the presence of the isopropyl group. The chemical shifts are consistent with the deshielding effect of the iodine atom on the adjacent aromatic protons.

-

From ¹³C NMR: The six distinct signals in the ¹³C NMR spectrum are in agreement with the six unique carbon environments in the molecule. The downfield shifts of the aromatic carbons are consistent with the substitution pattern. The chemical shift of the carbon atom bonded to iodine is significantly upfield due to the "heavy atom effect".

-

From IR Spectroscopy: The strong absorptions corresponding to aromatic and aliphatic C-H stretching, along with the characteristic peaks for aromatic C=C vibrations and the strong out-of-plane bending for a para-disubstituted ring, support the proposed structure. The C-I stretching frequency is also observed in the fingerprint region.

-

From Mass Spectrometry: The molecular ion peak at m/z 246 confirms the molecular weight of the compound.[1] The prominent fragment at m/z 231 corresponds to the loss of a methyl group, a common fragmentation for isopropyl-substituted compounds. The peak at m/z 119 represents the loss of the iodine atom, and the base peak at m/z 43 is characteristic of the stable isopropyl cation.[4][5]

Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 1-Iodo-4-isopropylbenzene.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 1-Iodo-4-isopropylbenzene, which is crucial for its application in research and development. The presented data and protocols serve as a reliable reference for scientists in the field.

References

Introduction: The Role of 1-Iodo-4-isopropylbenzene in Modern Synthesis

An In-depth Technical Guide to 1-Iodo-4-isopropylbenzene for Researchers and Drug Development Professionals

1-Iodo-4-isopropylbenzene, also known by synonyms such as 4-Iodocumene and 4-Isopropylphenyl Iodide, is an organoiodine compound that serves as a pivotal building block in synthetic organic chemistry.[1][2][3] Its structure, featuring an iodine atom activated by its position on an aromatic ring, makes it an excellent substrate for a variety of cross-coupling reactions. These reactions are the cornerstone of modern drug discovery, enabling the construction of complex molecular architectures required for biologically active compounds. This guide provides a comprehensive overview of its commercial availability, quality control standards, applications, and safe handling protocols, tailored for professionals in research and pharmaceutical development.

Key Identifiers:

Physicochemical Properties

The physical and chemical properties of 1-Iodo-4-isopropylbenzene dictate its handling, storage, and reaction conditions. It is a high-boiling liquid with a density significantly greater than water. Its sensitivity to light necessitates specific storage protocols to prevent degradation.[9][10]

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow or brown liquid | [1][5][11] |

| Boiling Point | 236 - 238 °C | [12] |

| Density | ~1.525 g/cm³ | [11][12] |

| Refractive Index | ~1.5755 - 1.5805 @ 20°C | [5][10] |

| Purity (Typical) | 90% to >98% (GC) | [1][4][11] |

| Storage Conditions | Keep in a dark place, under inert atmosphere, room temperature or refrigerated (0-8 °C) | [4][11] |

| Key Sensitivities | Light Sensitive | [9][10] |

Commercial Availability and Supplier Analysis

1-Iodo-4-isopropylbenzene is readily available from a multitude of fine chemical suppliers, catering to both small-scale research and bulk manufacturing needs. Purity levels and available quantities vary, allowing researchers to select a grade appropriate for their specific application, from initial screening to lead optimization. Below is a comparative summary of offerings from prominent global suppliers.

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 95% | 5 g, 25 g, 100 g, 500 g | Distributed for Ambeed, Inc.[4][13] |

| Thermo Scientific Chemicals | ≥96.0% or 97% (GC) | 5 g, 25 g | Formerly part of the Alfa Aesar portfolio.[5][7][8] |

| Tokyo Chemical Industry (TCI) | >90.0% (GC) | 5 g, 25 g | Purity specification is a minimum value.[1] |

| Chem-Impex | ≥ 98% (GC) | Inquire for sizes | Highlights use in organic synthesis and pharmaceuticals.[11] |

| Santa Cruz Biotechnology | Research Grade | Inquire for sizes | Marketed as a biochemical for proteomics research.[6] |

Quality Control and Analytical Protocols

Ensuring the identity and purity of starting materials is a foundational principle of scientific integrity. For 1-Iodo-4-isopropylbenzene, a multi-step verification process is essential upon receipt of the material from a supplier.

Interpreting the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document attesting to a product's quality. When reviewing a CoA for 1-Iodo-4-isopropylbenzene, key parameters to scrutinize include:

-

Assay (Purity): This is most commonly determined by Gas Chromatography (GC) and should meet or exceed the requirements of the planned experiment.[1][5][11]

-

Identity Confirmation: The CoA should confirm that the material's identity was verified, typically by spectroscopic methods like NMR or IR, matching a known standard.

-

Appearance and Physical Constants: Properties like color, refractive index, and density should be within the specified ranges.

In-House Verification Workflow

Even with a supplier's CoA, independent verification is best practice in regulated environments or for sensitive applications.

Step-by-Step Protocol for Incoming Sample Verification:

-

Documentation Review: Log the chemical's arrival and cross-reference the container label, packing slip, and the supplier's CoA to ensure consistency.

-

Visual Inspection: Examine the physical appearance of the chemical. It should be a clear, colorless to pale yellow liquid.[5] Any significant deviation, such as dark coloration or the presence of solids, may indicate degradation or impurity and warrants further investigation.

-

Spectroscopic Confirmation (Identity):

-

Acquire a ¹H NMR spectrum. The spectrum should exhibit characteristic signals for the isopropyl group (a doublet and a septet) and the aromatic protons.

-

The integration of these signals should correspond to the correct proton count.

-

-

Purity Assessment (Assay):

-

Perform a Gas Chromatography (GC) analysis. The resulting chromatogram should show a major peak corresponding to 1-Iodo-4-isopropylbenzene.

-

The area percentage of this peak provides the purity value, which should be compared against the CoA. Note any significant impurity peaks.

-

-

Final Approval: If the in-house results align with the supplier's specifications and the laboratory's requirements, the material can be approved for use. Document all results in a laboratory notebook or LIMS.

Diagram: Procurement and Quality Verification Workflow

The following diagram illustrates the logical flow from sourcing to final approval of 1-Iodo-4-isopropylbenzene for research use.

Caption: A workflow diagram illustrating the key stages from procurement to quality control for 1-Iodo-4-isopropylbenzene.

Applications in Drug Discovery and Development

Aryl iodides are premier coupling partners in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the synthesis of novel pharmaceutical agents. The isopropyl group on 1-Iodo-4-isopropylbenzene can serve as a lipophilic handle, potentially improving a drug candidate's pharmacokinetic profile.

Key Synthetic Transformations:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Coupling: Formation of carbon-carbon bonds with alkenes.

-

Sonogashira Coupling: Coupling with terminal alkynes to create aryl alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds to synthesize anilines and their derivatives.

These reactions allow medicinal chemists to rapidly synthesize libraries of related compounds for structure-activity relationship (SAR) studies, a critical process in identifying and optimizing lead compounds.[14] The ability to use biomarkers to evaluate these new compounds quickly is essential for streamlining the development process.[15][16]

Safe Handling and Storage

Proper handling and storage are paramount to ensure user safety and maintain the chemical's integrity.

Safety Information:

-

Hazard Classification: This chemical is considered hazardous, causing skin irritation and serious eye irritation.[12]

-

GHS Pictograms: GHS07 (Exclamation mark)[4]

Handling Protocols:

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ensure eyewash stations and safety showers are readily accessible.[12]

-

Wash hands and any exposed skin thoroughly after handling.[12]

Storage Protocols:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

As the compound is light-sensitive, store it in an amber or opaque container in a dark place, such as a designated chemical cabinet.[9]

-

Some suppliers recommend refrigeration (0-8 °C) for long-term storage to minimize potential degradation.[11]

Conclusion

1-Iodo-4-isopropylbenzene is a versatile and commercially accessible reagent with significant applications in pharmaceutical research and development. Its utility as a building block in complex organic synthesis is well-established. For researchers, a thorough understanding of its properties, supplier landscape, and quality control requirements is essential for ensuring the reliability and reproducibility of experimental results. Adherence to strict safety and handling protocols guarantees both the integrity of the material and the well-being of laboratory personnel.

References

-

P&S Chemicals. (n.d.). Product information, 1-Iodo-4-isopropylbenzene. Retrieved December 30, 2025, from [Link]

-

Chemicals.co.uk. (n.d.). 1-iodo-4-isopropylbenzene suppliers USA. Retrieved December 30, 2025, from [Link]

-

LookChem. (n.d.). 1-IODO-4-ISOPROPYLBENZENE, CasNo.17356-09-1. Retrieved December 30, 2025, from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Iodocumene. PubChem Compound Database. Retrieved December 30, 2025, from [Link]

-

CPAChem. (2023, May 23). Safety data sheet. Retrieved December 30, 2025, from [Link]

-

Syrris. (n.d.). Drug Discovery and Development application with Syrris. Retrieved December 30, 2025, from [Link]

-

European Pharmaceutical Review. (2005, March 7). Applications in drug development. Retrieved December 30, 2025, from [Link]

-

ResearchGate. (n.d.). The Applications of Biomarkers in Early Clinical Drug Development to Improve Decision-Making Processes. Retrieved December 30, 2025, from [Link]

Sources

- 1. 1-Iodo-4-isopropylbenzene | 17356-09-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. pschemicals.com [pschemicals.com]

- 3. p-Iodocumene | C9H11I | CID 87073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Iodo-4-isopropylbenzene | 17356-09-1 [sigmaaldrich.com]

- 5. B25476.14 [thermofisher.cn]

- 6. scbt.com [scbt.com]

- 7. 1-Iodo-4-isopropylbenzene, 97% | Fisher Scientific [fishersci.ca]

- 8. 1-Iodo-4-isopropylbenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Page loading... [guidechem.com]

- 10. 1-IODO-4-ISOPROPYLBENZENE, CasNo.17356-09-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

- 13. 1-Iodo-4-isopropylbenzene | 17356-09-1 [sigmaaldrich.com]

- 14. syrris.com [syrris.com]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. researchgate.net [researchgate.net]

Thermal stability and decomposition of 1-Iodo-4-isopropylbenzene

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Iodo-4-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1-iodo-4-isopropylbenzene (also known as 4-iodocumene). Aryl iodides are pivotal intermediates in modern organic synthesis, particularly in cross-coupling reactions. However, the inherent lability of the carbon-iodine (C-I) bond presents significant challenges related to thermal stability, impacting reaction efficiency, product purity, and process safety. This document elucidates the fundamental thermochemical principles governing the stability of 1-iodo-4-isopropylbenzene, outlines detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS), and discusses the primary decomposition pathways and products. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for professionals handling this and structurally related compounds.

Introduction: The Double-Edged Sword of Aryl Iodides

1-Iodo-4-isopropylbenzene is a valuable building block in organic synthesis, prized for the reactivity of its C-I bond in forming new carbon-carbon and carbon-heteroatom bonds. It is frequently employed in reactions like the Suzuki, Heck, and Sonogashira couplings. This high reactivity, however, is a direct consequence of the C-I bond's relative weakness, making it susceptible to cleavage under thermal stress. An incomplete understanding of a compound's thermal behavior can lead to:

-

Reduced Yields: Premature decomposition of the starting material before or during the desired reaction.

-

Impurity Formation: Generation of byproducts that complicate purification and compromise the quality of the final product.

-

Safety Hazards: Uncontrolled decomposition can lead to the release of hazardous substances, such as hydrogen iodide and elemental iodine, and potential pressure buildup in closed systems.[1][2]

This guide provides the scientific framework and experimental tools necessary to characterize and manage the thermal stability of 1-iodo-4-isopropylbenzene, ensuring its safe and effective use in research and development.

Thermochemical Properties and Intrinsic Stability

The thermal stability of an organic molecule is fundamentally linked to its bond dissociation energies (BDE). The BDE is the enthalpy change required to break a specific bond via homolysis, forming two radical species.[3] For 1-iodo-4-isopropylbenzene, the C-I bond is the most labile site.

The Carbon-Iodine Bond: A Point of Weakness

The average bond energy for a C-I bond is approximately 240 kJ/mol, which is significantly lower than that of other carbon-halogen bonds (C-Br: ~276 kJ/mol, C-Cl: ~339 kJ/mol, C-F: ~485 kJ/mol) and a typical aromatic C-H bond (~413 kJ/mol).[4][5] This low BDE means that less energy is required to induce homolytic cleavage of the C-I bond, making aryl iodides prone to decomposition at elevated temperatures.[6]

Table 1: Key Physical and Thermochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁I | [7] |

| Molecular Weight | 246.09 g/mol | [7] |

| Boiling Point | 227.6°C @ 760 mmHg | [8] |

| Flash Point | 98.1°C | [8] |

| C-I Bond Energy | ~240 kJ/mol | [4] |

Primary Decomposition Pathway: A Radical Mechanism

Upon heating, 1-iodo-4-isopropylbenzene is expected to decompose primarily through a radical-mediated pathway initiated by the homolytic cleavage of the C-I bond.

-

Initiation: The process begins with the input of thermal energy, leading to the homolysis of the weakest bond, C-I, to generate a 4-isopropylphenyl radical and an iodine radical.

-

Propagation/Termination: These highly reactive radical species can then participate in a variety of subsequent reactions, including:

-

Hydrogen Abstraction: The 4-isopropylphenyl radical can abstract a hydrogen atom from another molecule (e.g., another molecule of the starting material or solvent) to form cumene.

-

Dimerization: Two iodine radicals can combine to form elemental iodine (I₂), which is often observed as a purple vapor or a dark solid upon cooling.[6]

-

Further Reactions: Other complex radical recombination and disproportionation reactions can lead to a mixture of oligomeric and polymeric byproducts.

-

Hazardous decomposition products officially recognized include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide (HI).[1][2]

Caption: Proposed radical decomposition pathway for 1-iodo-4-isopropylbenzene.

Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a thorough characterization of thermal stability. The workflow below integrates TGA for mass loss analysis, DSC for thermodynamic profiling, and GC-MS for product identification.

Caption: Integrated workflow for comprehensive thermal analysis.

Detailed Experimental Protocols

Thermogravimetric and Calorimetric Analysis (TGA/DSC)

Objective: To determine the onset temperature of decomposition and the associated heat flow (endothermic or exothermic).

Causality Behind Experimental Choices:

-

Simultaneous TGA/DSC: This technique provides correlated data on mass loss (TGA) and heat flow (DSC) from a single sample run, allowing for unambiguous assignment of thermal events.[9] For example, a mass loss accompanied by an exothermic peak strongly indicates decomposition.

-

Inert Atmosphere (Nitrogen): Using an inert gas like nitrogen prevents oxidative decomposition, ensuring that the observed thermal events are due to the intrinsic thermal instability of the compound itself, not a reaction with air.[10]

-

Heating Rate: A moderate heating rate (e.g., 10 °C/min) is chosen as a standard practice. It provides a good balance between resolution of thermal events and experimental time.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and the DSC instrument for temperature and enthalpy using certified reference materials (e.g., Indium).

-

Sample Preparation: Place 5-10 mg of 1-iodo-4-isopropylbenzene into a clean, tared aluminum or ceramic crucible.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.[10]

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Run the experiment and record the mass change (TGA curve), the derivative of mass change (DTG curve), and the differential heat flow (DSC curve) as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of mass loss (T_onset), defined as the temperature at which significant decomposition begins.

-

From the DTG curve, identify the temperature of the maximum rate of mass loss.

-

From the DSC curve, identify exothermic (decomposition) or endothermic (evaporation) peaks corresponding to the mass loss events.[11]

-

Table 2: Example TGA/DSC Experimental Parameters

| Parameter | Setting | Rationale |

| Instrument | Simultaneous TGA/DSC Analyzer | Correlates mass loss with heat flow.[9] |

| Sample Mass | 5-10 mg | Representative sample size for accurate measurement. |

| Crucible | Aluminum (or Ceramic for higher temps) | Inert material for sample containment. |

| Atmosphere | Nitrogen, 50 mL/min | Prevents oxidative side reactions.[10] |

| Heating Rate | 10 °C/min | Standard rate for good resolution. |

| Temperature Range | 30 °C to 400 °C | Covers range from ambient to well beyond boiling point. |

Analysis of Decomposition Products by GC-MS

Objective: To identify the volatile and semi-volatile organic compounds produced during thermal decomposition.

Causality Behind Experimental Choices:

-

Headspace or Pyrolysis Inlet: A pyrolysis-GC-MS setup allows for controlled thermal decomposition directly in the injection port, ensuring that the products analyzed are representative of the thermal process.[12]

-

Capillary Column (e.g., DB-5MS): A non-polar or mid-polarity column is chosen for its ability to separate a wide range of aromatic compounds expected from the decomposition.

-

Mass Spectrometry (MS): The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum ("fingerprint") that can be compared against spectral libraries (e.g., NIST) for confident identification.[13]

Protocol:

-

Sample Preparation:

-

Method A (Headspace): Place a small amount of 1-iodo-4-isopropylbenzene in a sealed headspace vial. Heat the vial to a temperature just below the determined T_onset (from TGA) for a set time (e.g., 30 minutes).

-

Method B (Pyrolysis): Use a dedicated pyrolysis-GC-MS system. Place a microgram-scale sample into the pyrolyzer and set the pyrolysis temperature to the decomposition temperature identified by TGA/DSC.

-

-

GC-MS Instrument Setup:

-

Injector: Set to a temperature sufficient to volatilize the products (e.g., 250 °C).

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all potential products.[12]

-

MS Detector: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500.

-

-

Data Acquisition: Inject the sample (from headspace or pyrolyzer) and acquire the total ion chromatogram (TIC).

-

Data Analysis:

-

Identify peaks in the TIC.

-

For each peak, obtain the mass spectrum.

-

Compare the obtained mass spectra with the NIST library to tentatively identify the decomposition products (e.g., cumene, benzene, di-isopropylbenzene, and other related aromatics).[14]

-

Factors Influencing Stability and Safe Handling

-

Temperature: As demonstrated, temperature is the primary driver of decomposition. It is crucial to keep the compound below its decomposition onset temperature during storage and use.

-

Light: Aryl iodides can be light-sensitive.[6] Photolytic cleavage of the C-I bond can occur, generating radicals even at room temperature. Therefore, the compound should be stored in amber or opaque containers in a dark place.[15]

-

Presence of Catalysts/Impurities: Trace metals or other reactive species can potentially catalyze decomposition, lowering the onset temperature. Use high-purity material and clean glassware.

Safe Storage and Handling:

-

Storage: Store in a cool, dark, and well-ventilated area under an inert atmosphere.[15]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or decomposition products.[2] Avoid heating the material in a closed system without appropriate pressure relief.

Conclusion

The thermal stability of 1-iodo-4-isopropylbenzene is fundamentally limited by its weak carbon-iodine bond. Decomposition proceeds via a radical mechanism, initiating with homolytic bond cleavage to produce a variety of byproducts, including cumene and elemental iodine. A rigorous and systematic evaluation using a combination of TGA, DSC, and GC-MS is essential for defining safe operating limits and understanding potential impurity profiles. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with its thermal lability, leading to safer, more efficient, and more reliable synthetic outcomes.

References

- Fisher Scientific. (2024-03-30).

- MedchemExpress.com. (2025-12-13).

- Reddit. (2024-01-11).

- Thermo Fisher Scientific. Aryl iodides.

- Tokyo Chemical Industry. (2023-03-05).

- Wikipedia.

- Bordwell, F. G., & Cheng, J. P. (1991). Substituent effects on the stabilities of phenoxyl radicals and the acidities of the corresponding phenols. Journal of the American Chemical Society, 113(5), 1736–1743.

- Santa Cruz Biotechnology.

- Pure. (2022-09-13). Visible-Light Enabled Late-Stage, Room-Temperature Aminocarbonylation of Aryl Iodides with Labeled Carbon Monoxide.

- Chemistry LibreTexts. (2022-08-28). 2.8: Thermal Analysis.

- Leffler, J. E., & Story, L. J. (1957). The decomposition of aryl iodine diacetates. Journal of the American Chemical Society, 79(8), 2035–2038.

- MooreAnalytical. Thermal Analysis- TGA/DSC.

- Guidechem. 1-IODO-4-ISOPROPYLBENZENE (cas 17356-09-1) SDS/MSDS download.

- Sigma-Aldrich. 1-Iodo-4-isopropylbenzene | 17356-09-1.

- Tokyo Chemical Industry Co., Ltd. 1-Iodo-4-isopropylbenzene 17356-09-1.

- ACS Publications. (2021-02-15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.

- Chemistry LibreTexts. (2025-04-03). Bond Energies.

- Guidechem. 1-IODO-4-ISOPROPYLBENZENE 17356-09-1 wiki.

- University of Melbourne. TGA-DSC.

- IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- DTIC. thermal stability of organic compounds by the isoteniscope method.

- RSC Publishing. (2021-09-06).

- Fisher Scientific. Aryl iodides.

- Fisher Scientific. 1-Iodo-4-isopropylbenzene, 97%.

- YouTube. (2012-12-29).

- Santa Cruz Biotechnology. 1-Iodo-4-isopropylbenzene | CAS 17356-09-1 | SCBT.

- ChemicalBook. (2025-08-08). 1-IODO-4-ISOPROPYLBENZENE | 17356-09-1.

- Sunway Pharm Ltd. 1-Iodo-4-isopropylbenzene - CAS:17356-09-1.

- PubChem. p-Iodocumene | C9H11I | CID 87073.

- PubChem. o-Iodocumene | C9H11I | CID 87931.

- PeerJ. (2021-11-23).

- TCI Chemicals.

- Chromatography Online. (2022-05-01).

- ResearchGate. Gas chromatography-mass spectrometry (GC-MS) analysis of the....

- Agilent. (2021-05-14). Analysis of 1,4-Dioxane in Consumer Products by SPME and Triple Quadrupole GC/MS.

- ResearchGate. (2025-08-10).

- NIH. o-Iodocumene | C9H11I | CID 87931 - PubChem.

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. reddit.com [reddit.com]

- 7. scbt.com [scbt.com]

- 8. Page loading... [wap.guidechem.com]

- 9. iitk.ac.in [iitk.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mooreanalytical.com [mooreanalytical.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. peerj.com [peerj.com]

- 15. 1-Iodo-4-isopropylbenzene | 17356-09-1 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1-Iodo-4-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Iodo-4-isopropylbenzene as a key reactant. This palladium-catalyzed carbon-carbon bond formation is a cornerstone of modern organic synthesis, prized for its versatility, mild reaction conditions, and broad functional group tolerance. The synthesis of substituted biaryls is of particular importance in medicinal chemistry and materials science, where these scaffolds are prevalent.

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon single bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The reaction with 1-Iodo-4-isopropylbenzene proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-Iodo-4-isopropylbenzene, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, displacing the iodide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the Suzuki-Miyaura coupling of an aryl iodide with various arylboronic acids. While specific yields for 1-Iodo-4-isopropylbenzene will vary depending on the coupling partner and precise conditions, this data provides a representative overview of expected outcomes.

| Arylboronic Acid Coupling Partner | Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 2-12 | ~95 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 2-12 | ~92 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 2-12 | ~93 |

| 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (1-3) | K₃PO₄ | Dioxane/H₂O | 80-110 | 4-16 | ~89 |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂/SPhos (1-3) | K₃PO₄ | Dioxane/H₂O | 80-110 | 4-16 | ~88 |

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of 1-Iodo-4-isopropylbenzene with a generic arylboronic acid.

Materials:

-

1-Iodo-4-isopropylbenzene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene (degassed)

-

Ethanol (degassed)

-

Deionized Water (degassed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Iodo-4-isopropylbenzene (1.0 eq), the arylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (2.0 eq).

-